

Thenylchlor: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Thenylchlor*

Cat. No.: *B1200005*

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This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for the chloroacetamide herbicide, **Thenylchlor**. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Molecular Identity and Physicochemical Properties

Thenylchlor is a selective herbicide belonging to the chloroacetamide class. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure and Formula

- Molecular Formula: $C_{16}H_{18}ClNO_2S$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[\[1\]](#)[\[2\]](#)
- CAS Number: 96491-05-3[\[1\]](#)[\[2\]](#)
- Molecular Weight: 323.84 g/mol
- Canonical SMILES: CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl[\[1\]](#)[\[2\]](#)
- InChI Key: KDWQYMVPYJGPHS-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **Thenylchlor**.

Property	Value	Reference(s)
Melting Point	72-80 °C	
Boiling Point	174 °C @ 0.5 mmHg	
Density (Predicted)	1.249 g/cm ³	
Vapor Pressure	2.10×10^{-7} mmHg	[1]
Water Solubility	3.40×10^{-5} M	[1]
LogP (Octanol/Water)	3.53	[3]

Synthesis of Thenylchlor

The synthesis of **Thenylchlor**, like other chloroacetamide herbicides, typically involves a multi-step process. A common route is the N-alkylation of a substituted aniline followed by chloroacetylation.

Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Precursor)

This protocol describes the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

- **Dissolution:** Dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.
- **Addition of Base:** Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and commence stirring.
- **Chloroacetylation:** Add 203 g of chloroacetyl chloride dropwise to the stirred mixture over a period of 1.5 hours. Maintain the internal temperature of the reaction mixture between 20 and 35°C.
- **Reaction:** Continue stirring the mixture at this temperature for an additional 1.5 hours.

- **Work-up:** After the reaction is complete, separate the organic layer from the aqueous layer.
- **Purification:** Concentrate the organic layer under reduced pressure. Collect the resulting precipitate by filtration and dry it under reduced pressure to yield the final product.

Note: The final step in the synthesis of **Thenylchlor** would involve the N-alkylation of this intermediate with 2-(chloromethyl)-3-methoxythiophene.

Mechanism of Action and Signaling Pathways

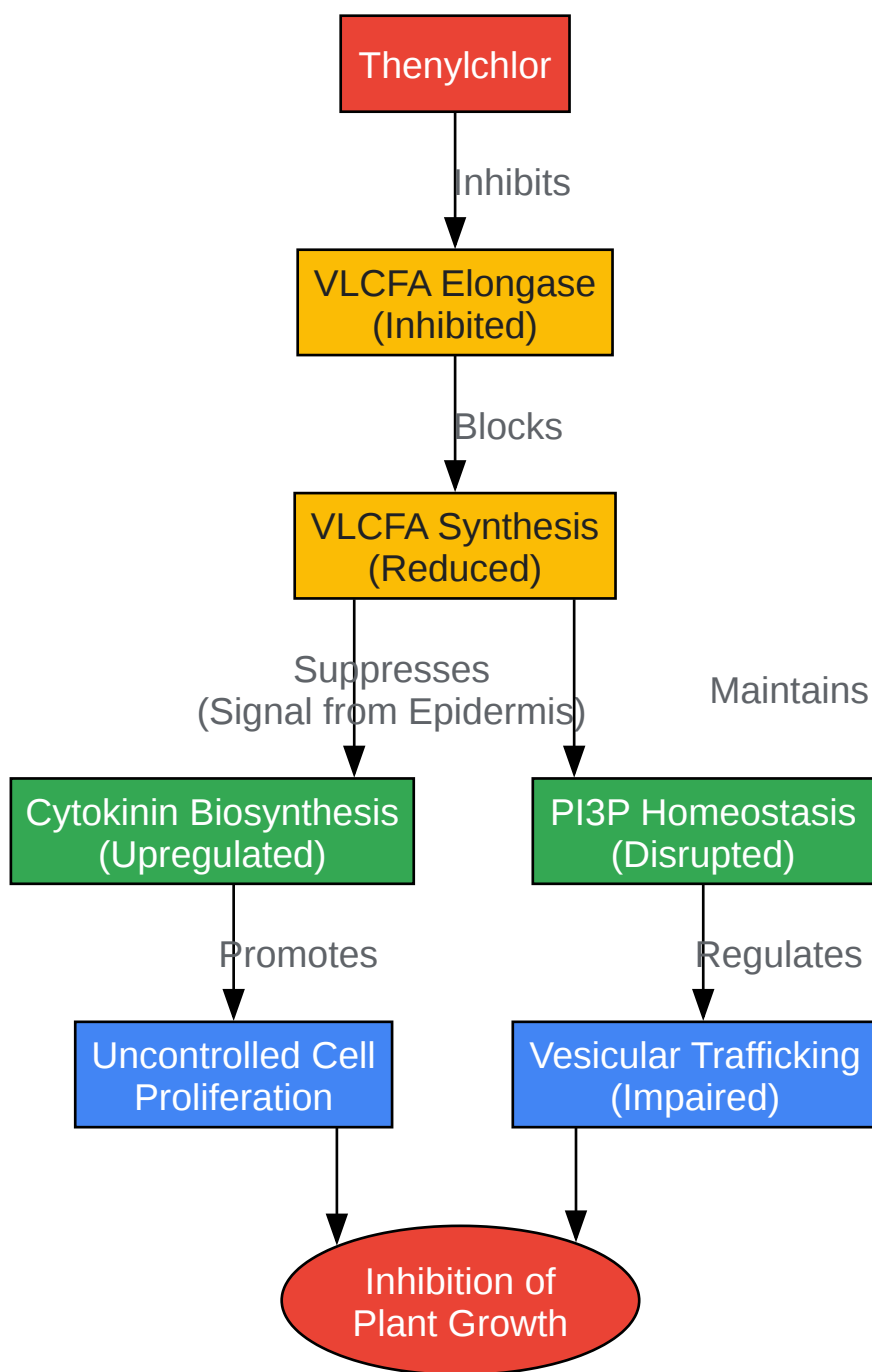
Thenylchlor's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption has significant downstream effects on plant growth and development by interfering with key signaling pathways.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Thenylchlor targets and inhibits the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbons). This inhibition disrupts the production of essential lipids required for various cellular functions, including the formation of cuticular waxes and sphingolipids.

Downstream Signaling Effects

The inhibition of VLCFA synthesis by **Thenylchlor** leads to a cascade of effects on plant signaling pathways, notably those involving cytokinin and phosphatidylinositol-3-phosphate (PI3P).



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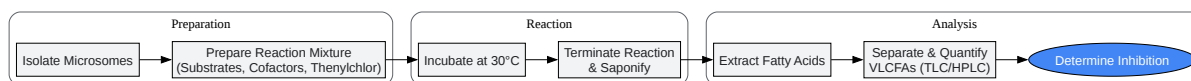
Caption: Signaling pathway affected by **Thenylchlor**.

Experimental Workflows

Biochemical Assay for VLCFA Elongase Activity

This protocol provides a general methodology for assessing the inhibitory effect of **Thenylchlor** on VLCFA elongase activity.

- Microsome Isolation: Isolate microsomes from the target plant tissue (e.g., etiolated leek seedlings) as this is the cellular fraction containing the VLCFA elongase complex.
- Reaction Mixture Preparation: Prepare a reaction mixture containing:
 - Microsomal protein
 - Buffer solution (e.g., HEPES-KOH, pH 7.2)
 - Cofactors: ATP, CoA, MgCl₂, NADH, NADPH
 - Substrate: Radiolabeled fatty acid (e.g., [¹⁴C]malonyl-CoA) and an acyl-CoA starter (e.g., C18-CoA)
 - **Thenylchlor** at various concentrations (or a solvent control).
- Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.
- Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH) and heat to saponify the fatty acids.
- Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
- Analysis: Analyze the extracted fatty acids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to quantify the amount of elongated radiolabeled fatty acids.
- Data Interpretation: Compare the amount of VLCFA produced in the presence of **Thenylchlor** to the control to determine the inhibitory activity.

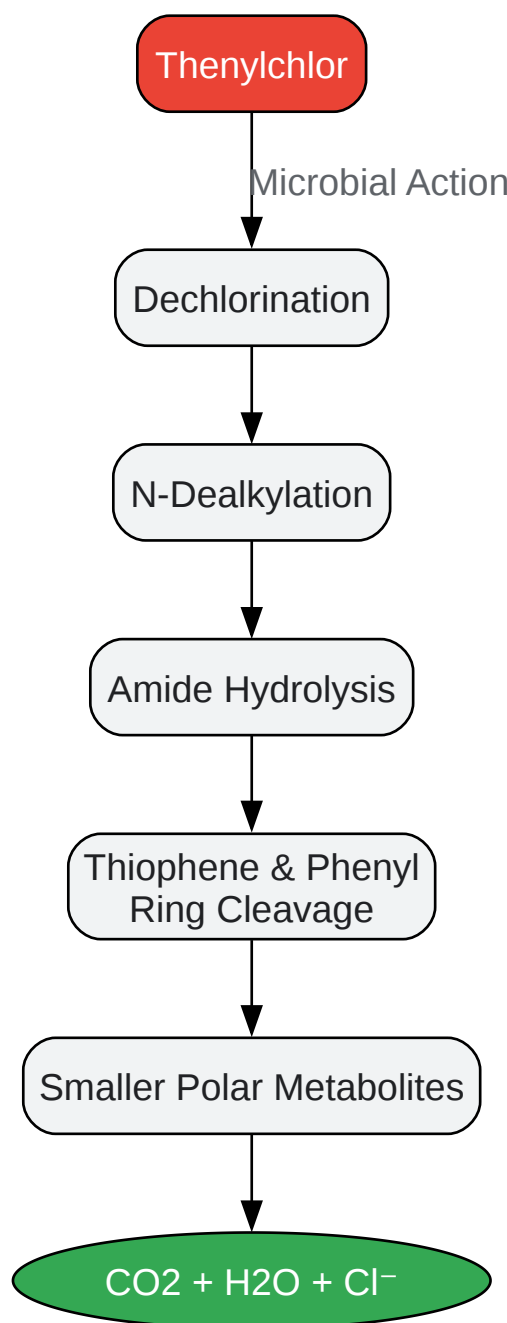


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Caption: Workflow for VLCFA elongase inhibition assay.

Proposed Soil Degradation Pathway

Thenylchlor, like other chloroacetamide herbicides, is subject to microbial degradation in the soil. The proposed degradation pathway involves several key transformations.



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Caption: Proposed soil degradation pathway for **Thenylchlor**.

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